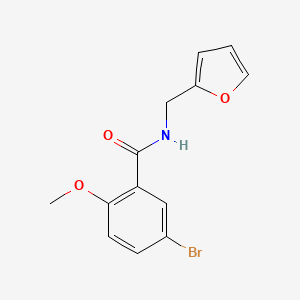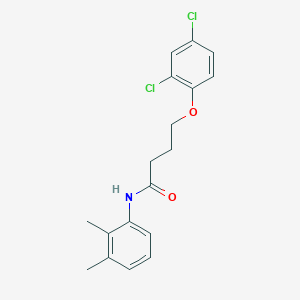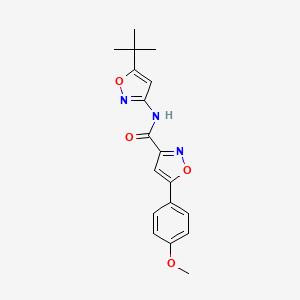![molecular formula C23H24N2O4S B4655912 N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethylbenzamide](/img/structure/B4655912.png)
N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethylbenzamide
Overview
Description
N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, a pyridinyl group, and a dimethylbenzamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-methoxyphenyl with a sulfonyl chloride reagent under basic conditions.
Coupling with Pyridinyl Ethyl Intermediate: The sulfonyl intermediate is then coupled with a pyridinyl ethyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Final Product: The coupled intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonyl and pyridinyl groups are crucial for its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethylbenzamide: can be compared with other sulfonyl pyridinyl derivatives and benzamide compounds.
Uniqueness
- The unique combination of functional groups in this compound imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its potential applications in various fields make it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-6-7-18(13-17(16)2)23(26)25-15-22(19-5-4-12-24-14-19)30(27,28)21-10-8-20(29-3)9-11-21/h4-14,22H,15H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLXWXVWTJDBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B4655833.png)
![1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4655838.png)

![2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid](/img/structure/B4655840.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4655848.png)

![N-mesityl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4655872.png)
![2-(2-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID](/img/structure/B4655876.png)
![N-[(2-PHENYL-13-THIAZOL-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B4655886.png)
![N-[4-(2-methylbutan-2-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B4655897.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4655898.png)
![2-({[3-(CYCLOPENTYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID](/img/structure/B4655901.png)

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4655926.png)
